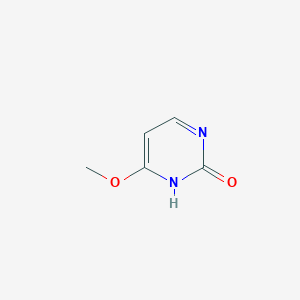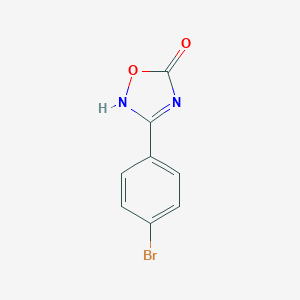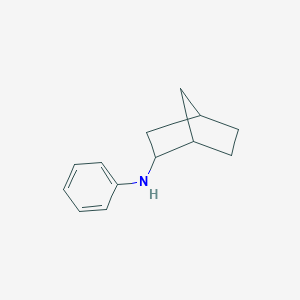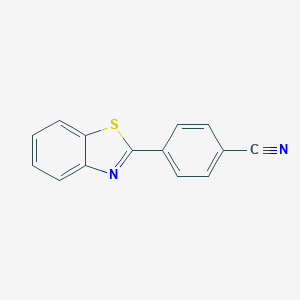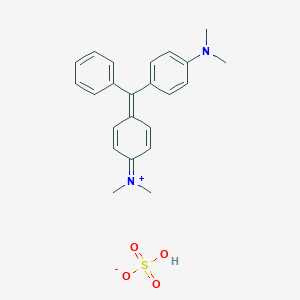
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDC and is synthesized through a specific method that involves the use of specific reagents.
科学的研究の応用
MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, MDC has been used as a ligand for various metal catalysts, which has resulted in the formation of highly selective and efficient catalysts. In catalysis, MDC has been used as a co-catalyst for various reactions, including polymerization and cross-coupling reactions.
In medicinal chemistry, MDC has been studied for its potential applications as an anti-cancer agent. Studies have shown that MDC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MDC has also been studied for its potential applications as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of MDC is not fully understood, but studies have shown that it can interact with specific receptors and enzymes in cells. MDC has been shown to inhibit the activity of specific enzymes, including protein kinase C and cyclooxygenase-2, which are involved in various cellular processes. MDC has also been shown to bind to specific receptors, including G protein-coupled receptors, which can result in the activation of specific signaling pathways.
生化学的および生理学的効果
MDC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Studies have also shown that MDC can inhibit the production of reactive oxygen species, which can result in oxidative stress and cell damage. MDC has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death.
実験室実験の利点と制限
MDC has several advantages for lab experiments, including its high purity and stability. MDC is also readily available and easy to synthesize, which makes it a suitable compound for various research applications. However, MDC has some limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for MDC research, including its potential applications in drug development and catalysis. MDC can be used as a starting material for the synthesis of various compounds with potential medicinal properties. MDC can also be modified to improve its solubility and reduce its toxicity, which can result in the development of more efficient and safer compounds. In catalysis, MDC can be used as a ligand for various metal catalysts, which can result in the formation of highly selective and efficient catalysts. Further research is needed to fully understand the potential applications of MDC in various fields.
Conclusion:
In conclusion, Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. MDC has several advantages for lab experiments, including its high purity and stability. MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Further research is needed to fully understand the potential applications of MDC in various fields.
合成法
The synthesis of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The reaction mixture is then heated to reflux for a specific time, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
特性
CAS番号 |
16044-24-9 |
|---|---|
製品名 |
Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate |
分子式 |
C23H26N2O4S |
分子量 |
426.5 g/mol |
IUPAC名 |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
VUFBTYDTQCZLCG-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] |
その他のCAS番号 |
16044-24-9 |
ピクトグラム |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
10309-95-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




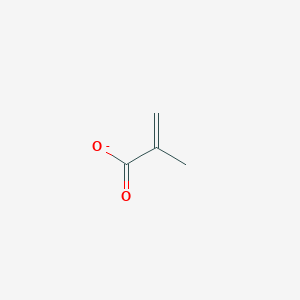

![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)





